N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a sulfur-bridged acetamide derivative featuring a fused thieno[3,2-d]pyrimidinone core. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃O₄S₂ |
| Average Mass | 433.541 g/mol |
| Monoisotopic Mass | 433.113 g/mol |
| ChemSpider ID | 1507706 |
| IUPAC Name | N-(2,4-Dimethoxyphenyl)-2-[(3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
The structure comprises:
- A thieno[3,2-d]pyrimidin-4-one core with a 2,3-dimethylphenyl substituent at position 3.
- A sulfanyl bridge linking the heterocycle to an acetamide group.
- A 2,4-dimethoxyphenyl moiety on the acetamide nitrogen.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-6-5-7-19(15(14)2)27-23(29)22-18(10-11-32-22)26-24(27)33-13-21(28)25-17-9-8-16(30-3)12-20(17)31-4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXLYTUZMIIGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and a methoxy-substituted phenyl moiety. Its molecular formula is with a molecular weight of approximately 423.49 g/mol. The unique combination of functional groups contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : The thieno[3,2-d]pyrimidine scaffold has been associated with inhibition of cancer cell proliferation through interference with specific signaling pathways.
- Enzyme Inhibition : The presence of the sulfanyl group may enhance the compound's ability to inhibit enzymes like PI3Kδ, which is crucial in cancer and inflammatory diseases.
Anticancer Properties
- Inhibition of Cell Proliferation : Studies have shown that derivatives of thieno[3,2-d]pyrimidines can significantly inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SU-DHL-6 | 2.50 |
| Control (PI-103) | SU-DHL-6 | 0.5 |
PI3Kδ Inhibition
The compound has been evaluated for its inhibitory activity against PI3Kδ:
- Selectivity : It exhibits selective inhibition over other isoforms such as PI3Kα and PI3Kβ, which is crucial for minimizing side effects in therapeutic applications.
| Compound | PI3K Isoform | IC50 (nM) |
|---|---|---|
| This compound | PI3Kδ | 200 |
| Control (PI-103) | PI3Kδ | 8.6 |
Case Studies
- In Vivo Studies : In animal models, administration of the compound led to significant tumor size reduction compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Combination Therapies : When used in combination with established chemotherapeutics, the compound enhanced therapeutic efficacy while reducing toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound belongs to a broader class of acetamide derivatives with sulfur-linked heterocycles. Key analogs and their distinguishing features are compared in Table 1 .
Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives
Key Observations:
Heterocyclic Core Diversity: The target’s thieno[3,2-d]pyrimidinone core is distinct from simpler pyrimidinones (e.g., 5.6) or fused triazolo-pyrimidins (e.g., 10a). Compounds like 13a () use non-fused hydrazinylidene-cyano systems, which lack the conjugated π-system of the target’s core .
Substituent Effects: The 2,4-dimethoxyphenyl group on the target’s acetamide provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., 2,3-dichloro in 5.6 or sulfamoyl in 13a ). This may enhance solubility or modulate pharmacokinetics. The 2,3-dimethylphenyl substituent on the thienopyrimidin core introduces steric bulk absent in analogs like 5.6 or 10a.
Physicochemical Comparisons:
Spectral and Crystallographic Data
While the target’s spectral data are unavailable, comparisons with analogs reveal trends:
Potential Pharmacological Implications
- Thienopyrimidinone Core: Known for kinase inhibition; substituents like 2,3-dimethylphenyl may enhance selectivity .
- Methoxy vs. Chloro Substituents : Methoxy groups could reduce toxicity compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
